molecular formula C13H12F2N2O2 B8201040 3-(2,2-Difluoroethoxy)-2-naphthohydrazide

3-(2,2-Difluoroethoxy)-2-naphthohydrazide

Cat. No.: B8201040
M. Wt: 266.24 g/mol
InChI Key: QZWNRYCNJGRLFE-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)-2-naphthohydrazide is an organic compound characterized by the presence of a naphthalene ring substituted with a hydrazide group and a difluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethoxy)-2-naphthohydrazide typically involves the reaction of 2-naphthoic acid with hydrazine hydrate to form 2-naphthohydrazide. This intermediate is then reacted with 2,2-difluoroethanol under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethoxy)-2-naphthohydrazide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives with altered electronic properties.

    Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products of these reactions include various substituted naphthalene derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-(2,2-Difluoroethoxy)-2-naphthohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)-2-naphthohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The hydrazide moiety may also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    3-(2,2,2-Trifluoroethoxy)-2-naphthohydrazide: Similar structure but with a trifluoroethoxy group, which may alter its chemical and biological properties.

    2-Naphthohydrazide: Lacks the difluoroethoxy group, resulting in different reactivity and applications.

    3-(2,2-Difluoroethoxy)benzoic acid: Contains a benzoic acid moiety instead of a naphthalene ring, leading to different chemical behavior.

Uniqueness

3-(2,2-Difluoroethoxy)-2-naphthohydrazide is unique due to the presence of both the difluoroethoxy and hydrazide groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

3-(2,2-difluoroethoxy)naphthalene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O2/c14-12(15)7-19-11-6-9-4-2-1-3-8(9)5-10(11)13(18)17-16/h1-6,12H,7,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWNRYCNJGRLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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